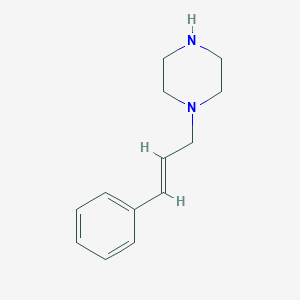
trans-1-Cinnamylpiperazin
Übersicht
Beschreibung
Trans-1-Cinnamylpiperazine: is an organic compound with the chemical formula C13H18N2. It is a derivative of piperazine and cinnamyl alcohol, combining the structural features of both molecules . This compound is known for its potential pharmacological activities and is used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
Trans-1-Cinnamylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
Target of Action
It has been used as a key component in the synthesis of opioid tripeptides , suggesting that it may interact with opioid receptors.
Mode of Action
Its role in the synthesis of opioid tripeptides suggests that it may interact with opioid receptors, leading to changes in cellular signaling .
Biochemical Pathways
Given its use in the synthesis of opioid tripeptides, it may be involved in modulating pain perception and response pathways .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Trans-1-Cinnamylpiperazine has been used in the synthesis of compounds exhibiting pro-apoptotic properties on carcinoma human cell lines . This suggests that it may have potential anti-cancer effects.
Action Environment
The action of trans-1-Cinnamylpiperazine can be influenced by environmental factors. For instance, its storage temperature is recommended to be in a refrigerator under an inert atmosphere , indicating that it may be sensitive to temperature and oxygen exposure.
Safety and Hazards
Safety measures for handling trans-1-Cinnamylpiperazine include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-1-Cinnamylpiperazine can be synthesized through the reaction of piperazine with cinnamyl chloride under basic conditions. The reaction typically involves the use of a solvent such as chloroform or methanol and is carried out at room temperature .
Industrial Production Methods: In industrial settings, trans-1-Cinnamylpiperazine is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-1-Cinnamylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cinnamyl group to a single bond, forming saturated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of saturated piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Trans-1-Cinnamylpiperazine can be compared with other similar compounds, such as:
Cinnarizine: A piperazine derivative used as an antihistamine and calcium channel blocker.
Flunarizine: Another piperazine derivative used for the prophylaxis of migraine and treatment of vertigo.
Uniqueness: Trans-1-Cinnamylpiperazine is unique due to its combination of piperazine and cinnamyl alcohol structures, which confer distinct pharmacological properties.
Eigenschaften
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIOMTZIIOUMA-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035300 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87179-40-6, 18903-01-0 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 87179-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known antimycobacterial activity of 1-Cinnamylpiperazine?
A1: While the provided research [] doesn't directly assess the antimycobacterial activity of 1-Cinnamylpiperazine, it does highlight the activity of a closely related compound, N-(salicylidene)-2-hydroxyaniline. This compound demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a minimal inhibitory concentration (MIC) of 8 µmol/L []. This finding suggests that further investigation into the antimycobacterial potential of 1-Cinnamylpiperazine and its derivatives could be valuable.
Q2: How is 1-Cinnamylpiperazine metabolized in rats?
A2: Research indicates that 1-Cinnamylpiperazine is formed as a metabolite of 1-Butyry1-4-cinnamylpiperazine hydrochloride (BCP-HCl) in rats []. The study identified several metabolic pathways for BCP-HCl, including hydrolysis to produce 1-Cinnamylpiperazine, as well as hydroxylation of the cinnamyl group []. These findings provide insights into the metabolic fate of compounds containing the 1-Cinnamylpiperazine moiety.
Q3: Are there any studies exploring the potential use of 1-Cinnamylpiperazine as a building block for anticancer agents?
A3: While the provided research doesn't focus on 1-Cinnamylpiperazine specifically, one study investigated the anticancer activity of opioid tripeptides hybridized with trans‐1‐Cinnamylpiperazine []. These hybrid compounds demonstrated promising inhibitory effects on pancreatic cancer cell growth in both two-dimensional and three-dimensional in vitro models []. This research suggests that incorporating 1-Cinnamylpiperazine into larger molecules could be a viable strategy for developing novel anticancer therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



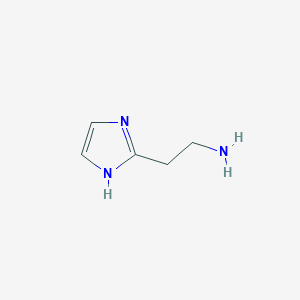
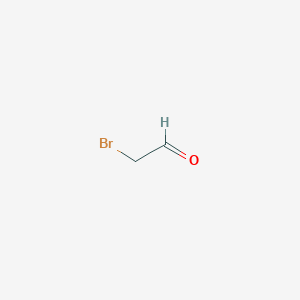
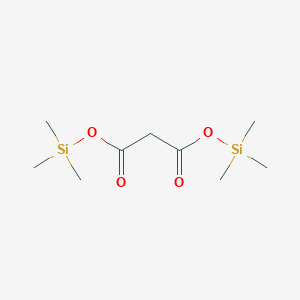
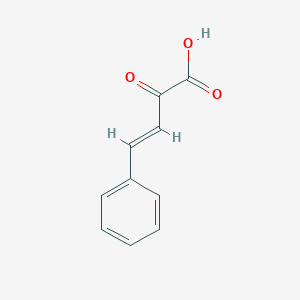
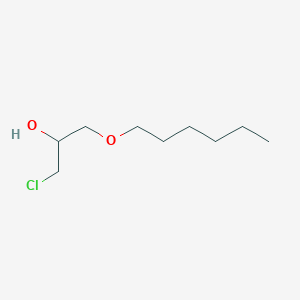
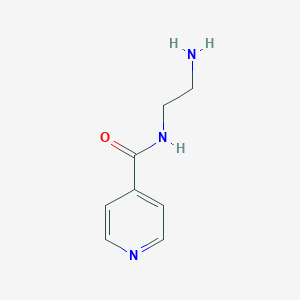
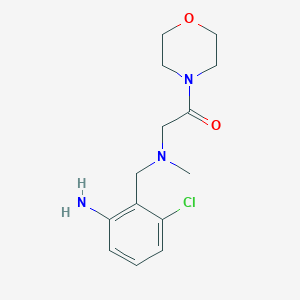
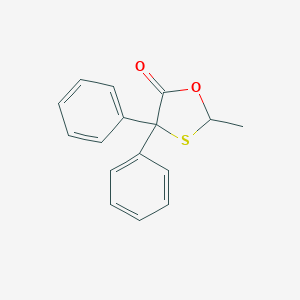
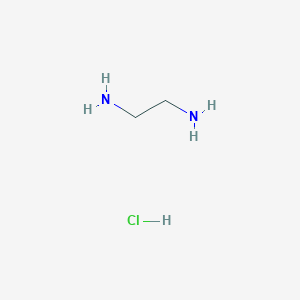
![3-phenylbenzo[b]phenalen-7-one](/img/structure/B98977.png)
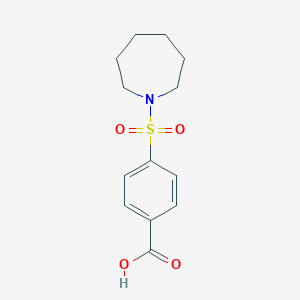
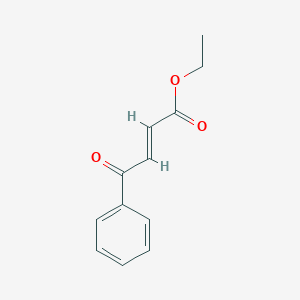
![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)
